1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate

Plasticizer Poly(lactic acid) Biodegradable Polymers

1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate, commonly known as bis(2-ethoxyethyl) maleate, is a diester of maleic acid and 2-ethoxyethanol with the molecular formula C12H20O6. This compound is characterized by a central cis-configured carbon-carbon double bond (Z-isomer), which is crucial for its reactivity and performance in downstream applications.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 623-90-5
Cat. No. B12702735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate
CAS623-90-5
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C=CC(=O)OCCOCC
InChIInChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5-
InChIKeyFAOJZHMRXJJQCB-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate (CAS 623-90-5): A Functional Maleate Diester for Industrial Polymer Applications


1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate, commonly known as bis(2-ethoxyethyl) maleate, is a diester of maleic acid and 2-ethoxyethanol with the molecular formula C12H20O6 . This compound is characterized by a central cis-configured carbon-carbon double bond (Z-isomer), which is crucial for its reactivity and performance in downstream applications . It is a colorless to pale yellow liquid with a predicted boiling point of 338.2°C at 760 mmHg and a density of approximately 1.06–1.08 g/cm³ .

Why 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate Cannot Be Substituted by Other Maleates or Fumarates


While a variety of maleate and fumarate diesters exist, the specific substitution pattern and stereochemistry of 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate are not interchangeable. The combination of the 2-ethoxyethyl side chains and the cis (Z) configuration directly dictates its reactivity, solubility, and performance profile. For instance, the cis geometry of maleate esters is known to affect the crystallization behavior and biodegradability of resulting polymers differently than the trans geometry of fumarate esters [1]. Furthermore, as a monomer, the presence of the ethoxyethyl groups provides a balance of hydrophilicity and hydrophobicity, making it suitable for specific copolymerizations that other dialkyl maleates, such as dibutyl maleate, cannot achieve [2]. Generic substitution can lead to unpredictable changes in plasticization efficiency, polymer thermal properties, and reaction kinetics, thereby compromising the final material's specifications [1].

Comparative Performance Evidence for 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate Against Structural Analogs


Plasticization Efficiency: Maleate vs. Fumarate Isomers in Poly(lactic acid)

The cis-trans stereochemistry of maleate/fumarate esters significantly impacts plasticization efficiency. A direct comparative study on dibutyl maleate (cis) and dibutyl fumarate (trans) in poly(lactic acid) (PLA) provides strong class-level inference for the ethoxyethyl analogs. The study demonstrated that the trans-isomer (fumarate) is a more efficient plasticizer for PLA, leading to improved flexibility [1]. This effect is expected to translate to the bis(2-ethoxyethyl) analogs, indicating that bis(2-ethoxyethyl) maleate (cis) will exhibit a different plasticization profile than its trans counterpart, which is critical for applications requiring specific flexibility or thermal properties.

Plasticizer Poly(lactic acid) Biodegradable Polymers

Thermal Stability and Polymer Chain Rigidity of Fumarate-Based Polymers

The stereochemistry of the monomer directly influences the properties of the resulting polymer. Dialkyl fumarate polymers, including those derived from bis(2-ethoxyethyl) fumarate (the trans-isomer), are characterized by high thermal stability and chain rigidity . While specific data for bis(2-ethoxyethyl) maleate is not directly available, class-level inference from polymer science indicates that cis-configured maleate monomers typically lead to polymers with more amorphous character and lower thermal stability compared to their trans-fumarate counterparts [1]. For example, a study on poly(butylene maleate-co-butylene fumarate) showed that increasing the cis content transforms the copolymer from semicrystalline to completely amorphous, with tunable thermal properties [1].

Thermal Stability Polymer Chemistry Material Science

Reactivity and Utility as a Polymerizable Surfactant (Surfmer)

1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate belongs to a class of maleate esters that function as efficient polymerizable surfactants (surfmers). This is a distinct functional advantage over many alternative plasticizers or monomers that lack surfactant properties. A study on ethoxyalkyl maleates with a similar general structure demonstrated high efficiency in the preparation of polymer latexes by copolymerization with styrene, yielding monodisperse latex particles of 200-300 nm in diameter [1]. This capability allows the compound to act both as a comonomer and as a stabilizer in emulsion polymerization processes, simplifying formulation and improving latex stability [1].

Polymerizable Surfactant Emulsion Polymerization Latex Synthesis

Recommended Industrial Use Cases for 1,4-Bis(2-ethoxyethyl) (2Z)-2-butenedioate (CAS 623-90-5)


Synthesis of Tailored Polymeric Plasticizers and Flexible PVC Formulations

Given its role as a maleate diester, this compound is ideally suited for synthesizing polymeric plasticizers or as a comonomer in flexible PVC and other vinyl polymer applications. Its specific cis-configuration offers a different plasticization efficiency and compatibility profile compared to fumarate analogs [1]. Formulators can leverage this difference to achieve a targeted balance of flexibility, processability, and thermal properties in the final plasticized material. It serves as a building block for creating plasticizers with specific molecular weight and polarity characteristics [1].

Copolymerization for Emulsion Polymers and Latexes

The compound's dual role as a monomer and a polymerizable surfactant makes it a strategic choice for emulsion polymerization processes [2]. It can be copolymerized with styrene or other vinyl monomers to create stable, functional latexes with controlled particle size [2]. This is particularly valuable in the production of water-based paints, coatings, and adhesives where improved stability, film formation, and reduced surfactant leaching are desired [2].

Monomer for Specialty Unsaturated Polyesters and Copolymers

In polymer chemistry research and specialty material synthesis, this maleate ester is a valuable monomer for creating unsaturated polyesters and copolymers. The cis-stereochemistry of the double bond is a critical parameter that influences the copolymer's final microstructure, crystallinity, and thermal behavior [3]. By controlling the ratio of cis (maleate) to trans (fumarate) units in a copolymer, researchers can fine-tune material properties from semi-crystalline to fully amorphous, enabling applications in biomedical materials, drug delivery, and functional coatings [3].

Intermediate in Fine Chemical and Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly where a reactive maleate diester with specific solubility characteristics is required. Its synthesis from maleic anhydride and 2-ethoxyethanol is a standard esterification route , making it an accessible building block for creating more complex molecules, including functionalized esters, amides, and polymers, for research and development purposes .

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